Pancreatic Cancer: Studies have shown that conjugated bile acids in obstructive jaundice can aggravate metastatic pancreatic cancer progression via S1PR2. CYM5520, when used to stimulate pancreatic cancer cell lines expressing predominantly S1PR2, promoted cell proliferation []. This finding suggests that S1PR2 could be a potential therapeutic target for pancreatic cancer.
Bone Formation: Research indicates that S1PR2 signaling, activated by CYM5520, can promote bone formation. In a rat apicoectomy model, CYM5520 injection significantly improved bone properties, including bone volume density and trabecular number []. This finding highlights the potential of targeting S1PR2 for bone regeneration therapies.
Hepatocellular Carcinoma: Research on hepatocellular carcinoma (HCC) cells reveals that CYM5520 can suppress hepatocyte growth factor-induced migration []. This effect is attributed to S1PR2 activation, suggesting its potential role as a therapeutic target for inhibiting HCC metastasis.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6